BenchChemオンラインストアへようこそ!

(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane

Nicotinic acetylcholine receptors Enantioselectivity Functional agonism

(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 867374-44-5) is a chiral, bridged bicyclic diamine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol. It serves as a conformationally constrained piperazine bioisostere and a key intermediate for constructing subtype-selective nicotinic acetylcholine receptor (nAChR) ligands, particularly those targeting the α4β2 subtype.

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
CAS No. 867374-44-5
Cat. No. B1529612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane
CAS867374-44-5
Molecular FormulaC6H12N2
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCN1CC2C1CNC2
InChIInChI=1S/C6H12N2/c1-8-4-5-2-7-3-6(5)8/h5-7H,2-4H2,1H3/t5-,6-/m0/s1
InChIKeyACXCQTFLEBVHNU-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 867374-44-5) | Chiral Bicyclic Diamine Scaffold Profile


(1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane (CAS 867374-44-5) is a chiral, bridged bicyclic diamine with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol. It serves as a conformationally constrained piperazine bioisostere and a key intermediate for constructing subtype-selective nicotinic acetylcholine receptor (nAChR) ligands, particularly those targeting the α4β2 subtype [1]. The defined (1S,5R) absolute stereochemistry distinguishes it from its enantiomer and from regioisomeric N-methyl congeners, making stereochemical identity a critical specification for procurement in medicinal chemistry programs .

Why Generic 3,6-Diazabicyclo[3.2.0]heptane Analogs Cannot Substitute for (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane


The 3,6-diazabicyclo[3.2.0]heptane scaffold is not a uniform pharmacophore; N-methylation position and absolute stereochemistry dictate receptor subtype selectivity and functional activity. Systematic SAR studies demonstrate that the 6-N-pyridinyl-substituted series exhibits markedly different α4β2 vs. α3β4 selectivity profiles depending on whether the bridgehead configuration is (1R,5S) or (1S,5R) [1]. Furthermore, substitution at the N6 position (as in this compound) versus N3 position yields regioisomers with divergent dopamine D3 receptor binding affinities, as disclosed in patent filings [2]. Interchanging the (1S,5R)-6-methyl scaffold with the enantiomeric (1R,5S)-6-methyl core or with the des-methyl 3,6-diazabicyclo[3.2.0]heptane would therefore compromise both target engagement and selectivity, undermining the integrity of any downstream SAR or lead optimization campaign.

Quantitative Differentiation Evidence for (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane Against Closest Comparators


Enantiomeric Differentiation: (1S,5R)-6-Methyl vs. (1R,5S)-6-Methyl Core in nAChR Agonist Functional Activity

When elaborated into N6-pyridinyl-substituted α4β2 nAChR agonists, the (1R,5S) stereochemistry yields compounds such as (1R,5S)-25, (1R,5S)-55, and (1R,5S)-56 that are virtually inactive as agonists at the hα3β4 nAChR subtype while retaining potency and efficacy at hα4β2 [1]. In contrast, the (1R,5R) series (e.g., (1R,5R)-39, (1R,5R)-41, (1R,5R)-42) exhibits significantly higher potency at hα3β4 [1]. The (1S,5R)-6-methyl core, as the enantiomer of the (1R,5S) scaffold, is therefore predicted to confer a distinct subtype-selectivity fingerprint when employed as a synthetic building block, providing access to agonist profiles that are inaccessible from the opposite enantiomer.

Nicotinic acetylcholine receptors Enantioselectivity Functional agonism

N-Methyl Substitution Effect: 6-Methyl vs. Unsubstituted 3,6-Diazabicyclo[3.2.0]heptane on Binding Affinity

SAR studies consistently show that 6-substitution on the 3,6-diazabicyclo[3.2.0]heptane core modulates binding affinity at α4β2 nAChR. The 6-bromo, 6-chloro, and 6-methyl substitutions on the pyridine ring led to increased binding affinities and improved functional activities compared to the unsubstituted parent core [1]. While the bare (1S,5R)-6-methyl core compound is a synthetic intermediate rather than a final ligand, its N-methyl group pre-installs a critical pharmacophoric element that enhances α4β2 binding when the scaffold is subsequently elaborated with a pyridinyl group. The des-methyl 3,6-diazabicyclo[3.2.0]heptane (CAS 55402-83-0) lacks this built-in affinity enhancement and would require additional synthetic steps to install the N-substituent .

Nicotinic receptors SAR Binding affinity

Regioisomeric Differentiation: N6-Methyl vs. N3-Methyl-3,6-diazabicyclo[3.2.0]heptane in Dopamine D3 Receptor Binding

Patent filings disclose that substituted 3,6-diazabicyclo[3.2.0]heptanes act as dopamine D3 receptor modulators, with binding affinity sensitive to the position of substitution on the bicyclic core [1]. The N6-methyl regioisomer ((1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane) places the methyl group on the bridgehead nitrogen that is most commonly elaborated in D3-targeting series, whereas the N3-methyl regioisomer (CAS 1419075-95-8, (1S,5S)-3-methyl) presents a different vector for further functionalization . Although the bare core compounds are not typically tested in isolation, the regioisomeric identity determines the trajectory of substituent growth and thus the ultimate D3 binding pose. The Ki summary database reports D3 binding data for elaborated 3,6-diazabicyclo[3.2.0]heptane derivatives, with values in the low nanomolar range (e.g., Ki = 2.75 nM for certain optimized congeners) [2], underscoring the importance of correct regioisomer selection.

Dopamine D3 receptor Regioisomerism Receptor binding

Conformational Constraint vs. Piperazine: Impact on nAChR Subtype Selectivity

The 3,6-diazabicyclo[3.2.0]heptane scaffold is a conformationally locked analog of piperazine, restricting the torsional freedom of the ethylenediamine unit. This constraint directly impacts nAChR subtype selectivity: while flexible piperazine-based ligands often exhibit poor discrimination between α4β2 and α3β4 subtypes, the rigidified 3,6-diazabicyclo[3.2.0]heptane core enables pronounced selectivity [1]. Specifically, A-366833 (Ki = 3.1 nM at α4β2) shows >100-fold selectivity over α3β4, a feat not achievable with unconstrained piperazine templates [2]. The (1S,5R)-6-methyl variant pre-installs both the conformational constraint and the N-methyl group, providing a selective starting point that piperazine alone cannot match.

Conformational constraint Piperazine bioisostere Subtype selectivity

High-Value Research and Industrial Application Scenarios for (1S,5R)-6-Methyl-3,6-diazabicyclo[3.2.0]heptane


Synthesis of Enantiomerically Defined α4β2 nAChR Agonists with Subtype Selectivity

Use (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane as the chiral core building block for constructing 6-N-pyridinyl-substituted nAChR agonists with a predicted selectivity profile favoring hα3β4 over hα4β2 subtypes, based on the stereochemistry-activity relationships established by Ji et al. [1]. This complements the (1R,5S) core series that yields α4β2-selective agonists, enabling access to both selectivity profiles from a common synthetic route.

Dopamine D3 Receptor Ligand Development Using the N6-Methyl Regioisomer

Elaborate the (1S,5R)-6-methyl core according to the general formulas disclosed in US Patent 10,584,135 to generate novel dopamine D3 receptor modulators [2]. The N6-methyl substitution pattern aligns with the substitution vector present in low-nanomolar D3 ligands (Ki ≈ 2.75 nM) from this patent series, providing a validated starting point for hit-to-lead optimization [3].

Piperazine Bioisostere Replacement in CNS Lead Optimization

Replace flexible piperazine moieties in existing CNS-active leads with the conformationally constrained (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane scaffold to improve nAChR subtype selectivity [1]. The >100-fold α4β2/α3β4 selectivity achieved by elaborated derivatives such as A-366833 (Ki = 3.1 nM) demonstrates the scaffold's capacity to reduce off-target nicotinic activity, a common liability of piperazine-containing compounds [4].

Stereochemical Probe in nAChR Subtype Pharmacology

Employ the (1S,5R)-6-methyl core alongside its (1R,5S) enantiomer as matched-pair stereochemical probes to dissect the enantioselectivity of nAChR subtype engagement. Ji et al. demonstrated that (1R,5S)-configured compounds are inactive at hα3β4 while (1R,5R)-configured compounds are potent [1]; using both enantiomers of the 6-methyl core enables systematic mapping of stereochemical requirements at each subtype.

Quote Request

Request a Quote for (1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.